molecular formula C24H27ClN4O3 B2661297 7-(4-(3-chlorophenyl)piperazine-1-carbonyl)-3-pentylquinazoline-2,4(1H,3H)-dione CAS No. 892265-81-5

7-(4-(3-chlorophenyl)piperazine-1-carbonyl)-3-pentylquinazoline-2,4(1H,3H)-dione

Cat. No.: B2661297
CAS No.: 892265-81-5
M. Wt: 454.96
InChI Key: VVLRQIWNIYIWPY-UHFFFAOYSA-N
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Description

7-(4-(3-chlorophenyl)piperazine-1-carbonyl)-3-pentylquinazoline-2,4(1H,3H)-dione is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a quinazoline core, a piperazine ring, and a chlorophenyl group. Its unique chemical properties make it a subject of study in medicinal chemistry, particularly for its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-(3-chlorophenyl)piperazine-1-carbonyl)-3-pentylquinazoline-2,4(1H,3H)-dione typically involves multiple steps, starting with the preparation of the quinazoline core. This is followed by the introduction of the piperazine ring and the chlorophenyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods are designed to optimize reaction conditions, reduce production costs, and ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

7-(4-(3-chlorophenyl)piperazine-1-carbonyl)-3-pentylquinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

The common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halides, amines

    Electrophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

7-(4-(3-chlorophenyl)piperazine-1-carbonyl)-3-pentylquinazoline-2,4(1H,3H)-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-(4-(3-chlorophenyl)piperazine-1-carbonyl)-3-pentylquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets 7-(4-(3-chlorophenyl)piperazine-1-carbonyl)-3-pentylquinazoline-2,4(1H,3H)-dione apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic development.

Properties

IUPAC Name

7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3-pentyl-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27ClN4O3/c1-2-3-4-10-29-23(31)20-9-8-17(15-21(20)26-24(29)32)22(30)28-13-11-27(12-14-28)19-7-5-6-18(25)16-19/h5-9,15-16H,2-4,10-14H2,1H3,(H,26,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVLRQIWNIYIWPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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